

Dimethylphosphinothioic Chloride: Historical Genesis, Synthesis, and the Mpt Strategy

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Compound of Interest

Compound Name:	Dimethylphosphinothioic chloride
CAS No.:	993-12-4
Cat. No.:	B1345187

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Executive Summary

Dimethylphosphinothioic chloride (Mpt-Cl) represents a pivotal intermediate in organophosphorus chemistry, bridging the gap between industrial agrochemical synthesis and high-precision peptide engineering. Historically emerging from the mid-20th-century expansion of phosphorus chemistry spearheaded by researchers like L. Maier, Mpt-Cl is today best known in drug development for generating the Dimethylphosphinothioyl (Mpt) protecting group. This group offers a unique polarity profile and orthogonality to standard Fmoc/Boc strategies, solving solubility issues in complex peptide synthesis.

Chemical Identity & Physical Profile



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Historical Genesis: The Organophosphorus Boom

The discovery of Mpt-Cl is contextualized within the "Golden Age" of organophosphorus research (1940s–1960s), driven initially by the search for cholinergic inhibitors (pesticides and nerve agents) and later by the need for versatile organic intermediates.

- **The Maier Era:** While early work by Gerhard Schrader established the fundamental P-Cl and P-S chemistry, it was L. Maier and colleagues who rigorously documented the synthesis and properties of alkyl-substituted phosphinothioic halides. Their work in the 1960s moved beyond aryl derivatives, focusing on the electron-donating effects of methyl groups on the phosphorus center.
- **The Peptide Pivot:** In the late 1970s and 1980s, the focus shifted from biological toxicity to synthetic utility. Japanese researchers (e.g., Ueki et al.) identified the dimethylphosphinothioyl moiety as a "polar" protecting group, capable of maintaining peptide solubility in organic solvents—a significant hurdle in the synthesis of hydrophobic sequences.

Synthetic Evolution & Methodology

The synthesis of Mpt-Cl is a lesson in controlling phosphorus oxidation states and sulfur transfer. The industrial standard relies on the chlorination of a disulfide precursor, avoiding the difficult direct alkylation of

The "Disulfide Route" (Standard Protocol)

This self-validating workflow ensures high purity by utilizing the stability of the P-P bond in the intermediate before oxidative cleavage.

Step 1: Synthesis of Tetramethyldiphosphine Disulfide

- Reagents: Thiophosphoryl chloride (), Methylmagnesium bromide (Grignard).[1]
- Mechanism: The Grignard reagent alkylates the phosphorus. However, rather than stopping at a simple substitution, the reductive coupling dominates under specific conditions, yielding the diphosphine disulfide.
- Protocol:
 - Cool 3.0 M MeMgBr in ether to 0°C.
 - Add dropwise over 3 hours.
 - Hydrolyze with dilute acid. The product, , precipitates as a stable white solid (mp 223–227°C).

Step 2: Chlorinolysis to Mpt-Cl

- Reagents: Tetramethyldiphosphine disulfide, Sulfuryl chloride () or Chlorine gas ().
- Mechanism: The electrophilic halogen attacks the sulfur or phosphorus, cleaving the P-P bond.
- Protocol:

- Suspend the disulfide in carbon tetrachloride () or dichloromethane ().
- Add dropwise at reflux.
- Evolution of gas indicates reaction progress.
- Distill the product under reduced pressure (bp 66–70°C/11mmHg).



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Figure 1: Two-step synthetic pathway from commodity chemicals to purified **Dimethylphosphinothioic chloride**.

Application in Drug Development: The Mpt Strategy

For drug development professionals, Mpt-Cl is not merely a reagent but a strategic tool for Solid Phase Peptide Synthesis (SPPS).

The Solubility Problem

Standard protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) are hydrophobic. When synthesizing long or "difficult" sequences, these groups can cause aggregation on the resin, leading to incomplete coupling.

The Mpt Solution

The Dimethylphosphinothioyl (Mpt) group is significantly more polar.

- Site of Protection:
 - amines and Tyrosine hydroxyls (-Mpt).[2]
- Introduction: Mpt-Cl reacts with amino acids under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system).
- Stability:
 - Stable to TFA (Trifluoroacetic acid) – Orthogonal to Boc.
 - Stable to catalytic hydrogenation – Orthogonal to Cbz.
- Deprotection:
 - Method A (Acidolysis): HBr in acetic acid (rapid).
 - Method B (Soft Nucleophile): Triphenylphosphine dihydrochloride () in DCM. This is a mild, specific cleavage ideal for sensitive peptides.



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Figure 2: The Mpt protection cycle, highlighting the Schotten-Baumann introduction and specific deprotection routes.

Safety & Handling Protocols

Mpt-Cl combines the toxicity of organophosphates with the corrosivity of acid chlorides.

- **Moisture Sensitivity:** Reacts violently with water to release HCl gas. All transfers must occur under inert atmosphere (N₂ or Ar).
- **Toxicity:** Like many thiophosphoryl compounds, it is a cholinesterase inhibitor. Double-gloving (Nitrile/Laminate) and working within a certified fume hood are mandatory.
- **Neutralization:** Spills should be treated with an excess of aqueous sodium hydroxide or sodium carbonate to hydrolyze the chloride to the less volatile salt.

References

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